molecular formula C16H23N3O B1445884 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1706463-08-2

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1445884
CAS No.: 1706463-08-2
M. Wt: 273.37 g/mol
InChI Key: ZDTXGFPPBUGGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is unique due to its dual piperidine rings connected through a pyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXGFPPBUGGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.